(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide
CAS No.: 856677-05-9
Cat. No.: VC2221159
Molecular Formula: C12H12BrFN2O3
Molecular Weight: 331.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856677-05-9 |
|---|---|
| Molecular Formula | C12H12BrFN2O3 |
| Molecular Weight | 331.14 g/mol |
| IUPAC Name | N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 |
| Standard InChI Key | SYSAYGFWQXJHBE-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
| SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
| Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Introduction
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is a synthetic organic compound with a unique structural composition, featuring a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group. Its CAS number is 856677-05-9, and it has a molecular formula of C12H12BrFN2O3 with a molecular weight of 331.14 g/mol .
Synthesis of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide
The synthesis of this compound typically involves several key steps:
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Formation of the Oxazolidinone Core: The oxazolidinone ring is synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
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Introduction of Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms using electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.
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Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Mechanism of Action
The mechanism of action of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets, including enzymes, receptors, or other proteins involved in biological pathways. This interaction leads to changes in the activity or function of these targets, which can influence various physiological processes.
Biological Activity and Pharmacological Potential
This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit antitumor properties by interacting with sigma receptors, which are implicated in cancer biology. Additionally, its oxazolidinone structure suggests potential antibacterial activity, as oxazolidinones are known to inhibit protein synthesis in bacteria.
Comparison with Similar Compounds
| Compound Name | Structural Difference |
|---|---|
| (5S)-N-[3-(4-Chloro-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide | Chlorine instead of bromine |
| (5S)-N-[3-(4-Bromo-3-methylphenyl)-2-oxooxazolidin-5-ylmethyl]acetamide | Methyl group instead of fluorine |
| (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]propionamide | Propionamide instead of acetamide |
These compounds share similar structures but differ in specific substituents, which can affect their chemical and biological properties.
Research Findings and Applications
Research on (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is ongoing, with a focus on its potential applications in medicinal chemistry. Its unique combination of substituents makes it valuable for studying interactions with biological macromolecules and for developing new therapeutic agents .
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